molecular formula C24H21NO4 B12387185 Fmoc-Phe-OH-13C

Fmoc-Phe-OH-13C

Cat. No.: B12387185
M. Wt: 388.4 g/mol
InChI Key: SJVFAHZPLIXNDH-SFJDPYFKSA-N
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Description

Fmoc-Phe-OH-¹³C (N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-¹³C) is a stable isotope-labeled derivative of phenylalanine, widely used in peptide synthesis and nuclear magnetic resonance (NMR) studies. Its isotopic labeling enables precise tracking in metabolic and structural analyses. Two primary variants are documented:

  • Fmoc-Phe-OH-2-¹³C (CAS 492965): Molecular formula C₆H₅CH₂¹³CH(NH-Fmoc)CO₂H, 99 atom % ¹³C purity, optical rotation [α]²⁰/D −37° (c = 1 in DMF), and storage at 2–8°C .
  • Fmoc-Phe-OH-¹³C (CAS 916262-84-5): Molecular formula C₂₄H₂₁NO₄, molecular weight 388.42 g/mol, LogP 4.6, and low aqueous solubility (<1 mg/mL). It is typically formulated in DMSO for stock solutions and used in solid-phase peptide synthesis (SPPS) .

The compound’s ¹³C label at specific positions (e.g., C-2 or backbone carbons) minimizes steric interference during coupling reactions, making it ideal for SPPS and isotope-assisted research .

Properties

Molecular Formula

C24H21NO4

Molecular Weight

388.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenyl(113C)propanoic acid

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i23+1

InChI Key

SJVFAHZPLIXNDH-SFJDPYFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([13C](=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through the reaction of phenylalanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The labeled carbon-13 is incorporated during the synthesis of the phenylalanine precursor.

Industrial Production Methods: Industrial production of Fmoc-Phe-OH-13C follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high isotopic purity and yield. The final product is often characterized by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm its purity and isotopic labeling .

Chemical Reactions Analysis

Peptide Bond Formation

Fmoc-Phe-OH-13C6 is primarily used in solid-phase peptide synthesis (SPPS) via the Fmoc-strategy. Key steps include:

  • Deprotection : Removal of the Fmoc group using piperidine (20% v/v in DMF) to expose the α-amino group .

  • Activation : Carboxylic acid activation with coupling agents such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) .

  • Coupling : Formation of amide bonds with subsequent amino acids (e.g., Fmoc-Leu-OH, Fmoc-Met-OH), achieving quantitative conversion monitored via Kaiser test .

Mechanistic Insight :
The Fmoc group provides orthogonal protection, enabling sequential peptide elongation. Isotopic labeling enhances detection in mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Radical-Mediated Dethiocarboxylation

Recent studies demonstrate Fmoc-Phe-OH-13C6’s role in photochemical decarboxylation:

  • Thioacid Formation : Treatment with TFA/DCM (25% v/v) converts Fmoc-Phe-OH-13C6 to Fmoc-Phe-SH (thioacid) .

  • COS Elimination : UV irradiation (365 nm) triggers carbonyl sulfide (COS) release, yielding decarboxylated products .

Reaction Optimization :

  • Solvent: Acetonitrile/water mixtures improve yield.

  • Monitoring: 13C NMR confirms quantitative thioacid formation .

Deprotection Kinetics with Alternative Bases

Traditional piperidine deprotection is compared with newer bases for efficiency:

BaseSolventConcentrationTime (min)Efficiency
PiperidineDMF20%10>99%
TMGNOP5%6–8>99%
DEAPANBP10%15>99%

Note : TMG (tetramethylguanidine) offers faster deprotection, reducing synthesis time .

Reaction Optimization Factors

Critical parameters influencing Fmoc-Phe-OH-13C6’s reactivity:

FactorImpact on Reaction Efficiency
Solvent polarityHigher polarity improves activation
TemperatureRT optimal for coupling; higher temps risk racemization
Reactant concentration0.1–0.3 M minimizes side reactions

Side Reactions and Mitigation

  • DKP Formation : Occurs during prolonged coupling steps, avoided using Boc-protected intermediates .

  • Racemization : Minimized with HOBt/DIC activation and low temperatures .

Fmoc-Phe-OH-13C6’s versatility in peptide synthesis, isotopic tracking, and compatibility with modern SPPS protocols underscores its utility in chemical biology. Advances in deprotection kinetics and photochemical decarboxylation expand its applications in structural and mechanistic studies.

Scientific Research Applications

Peptide Synthesis

Fmoc-Phe-OH-13C is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy allows for the selective removal of the protecting group under mild conditions, facilitating the assembly of complex peptides.

Case Study: Synthesis of Tripeptides

A notable application is its use in synthesizing isotopically labeled tripeptides. For instance, a study demonstrated the synthesis of a fully 13C/15N-labeled formylated Met-Leu-Phe tripeptide using this compound as a building block. The reaction involved coupling with Wang resin and monitoring conversion via colorimetric tests, achieving high yields and purity .

Step Reagents Conditions Yield
EsterificationThis compound, MSNTMild conditionsQuantitative
Peptide CouplingFmoc-Leu-OH, DIC/HOBtRoom temperatureHigh
FormylationEthyl formateMild conditions23%

Drug Development

The incorporation of stable isotopes in drug molecules enhances the understanding of pharmacokinetics and metabolism. This compound serves as a tracer in drug development processes.

Case Study: Pharmacokinetics Studies

Research has shown that deuteration (substituting hydrogen with deuterium) can alter the pharmacokinetic profiles of drugs. By utilizing this compound in formulations, researchers can trace metabolic pathways and assess how modifications impact drug behavior in biological systems .

Material Science

This compound is also significant in developing novel biomaterials, particularly hydrogels. These materials are created through self-assembly processes driven by peptide interactions.

Case Study: Self-Healing Hydrogels

A study reported the creation of bioinspired self-healing hydrogels using Fmoc-Phe-OH derivatives. The hydrogels exhibited remarkable mechanical properties and self-sustaining behavior due to the hydrophobic interactions among phenylalanine residues. The incorporation of conductive materials further enhanced their functionality, making them suitable for applications in tissue engineering and drug delivery systems .

Property Hydrogel Type Mechanical Strength Self-Healing
ConductivityComposite HydrogelImproved compared to standard typesYes
Dye Adsorption CapacitySupramolecular Functional MaterialsHighYes

Environmental Applications

Recent advancements have focused on developing environmentally friendly synthesis methods for peptides using this compound nanoparticles in aqueous media. This approach reduces reliance on organic solvents, promoting greener chemistry practices.

Case Study: Aqueous Synthesis

A study demonstrated that using water-dispersible nanoparticles of this compound for solid-phase synthesis resulted in significantly improved yields compared to traditional methods using organic solvents. The synthesized peptides showed high purity levels, indicating the effectiveness of this green approach .

Mechanism of Action

Comparison with Similar Compounds

Isotope-Labeled vs. Non-Labeled Derivatives

  • Fmoc-Phe-OH-¹³C: The ¹³C label facilitates NMR-based structural elucidation of peptides without altering reactivity, unlike non-isotopic analogs like Fmoc-Phe-OH (CAS 35661-40-6) .
  • Fmoc-Met-OH-1-¹³C (CAS 286460-73-9): Methionine variant with ¹³C at C-1; used for sulfur-containing peptide tracking, contrasting with Phe derivatives .

Substituent Effects

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase hydrophobicity (LogP 4.1–5.8) and stabilize peptide structures. Fmoc-Phe(4-NO₂)-OH is used in photolabile linkers , while Fmoc-D-Phe(3-CF₃)-OH enhances binding affinity in receptor studies .
  • Steric Hindrance : Bulky groups like -CF₃ or α-methyl require optimized coupling methods. For example, Fmoc-Arg(Pbf)-OH () uses DIC/HOBt/DMAP activation for efficient resin coupling , a strategy applicable to hindered Phe derivatives.

Biological Activity

Fmoc-Phe-OH-13C is a derivative of phenylalanine that has been labeled with stable isotopes, specifically carbon-13 and nitrogen-15. This compound is primarily used in biological research for tracing and quantifying metabolic processes due to its isotopic labeling. Understanding its biological activity is essential for applications in drug development, synthetic biology, and peptide chemistry.

  • Molecular Formula : C₁₅H₁₃N₁₅O₄
  • Molecular Weight : 397.36 g/mol
  • CAS Number : 1217455-27-0

This compound functions as a building block in peptide synthesis, allowing researchers to create labeled peptides for various studies. The incorporation of stable isotopes enhances the ability to track these peptides in biological systems, providing insights into their pharmacokinetics and metabolic pathways. This is especially useful in understanding how modifications to amino acids can affect the behavior of peptides in physiological contexts .

Antimicrobial Properties

Research has shown that derivatives of phenylalanine, including Fmoc-Phe-OH, exhibit antimicrobial properties. For instance, peptides derived from phenylalanine have been studied for their ability to disrupt bacterial membranes, leading to cell lysis. This activity is attributed to the hydrophobic nature of phenylalanine, which allows these compounds to interact effectively with lipid bilayers .

Cellular Interaction and Hydrogel Formation

Fmoc-Phe-OH has been utilized in the development of peptide-based hydrogels that serve as scaffolds for cell culture. These hydrogels mimic the extracellular matrix and support cell growth and differentiation. The self-assembly properties of Fmoc-Phe-OH enable it to form structured networks that can encapsulate cells and deliver therapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialDisrupts bacterial membranes; effective against Gram-positive and Gram-negative bacteria.
Cell CultureForms hydrogels that support cell growth and differentiation.
Drug DeliveryCan be used as a carrier for therapeutic agents due to its biocompatibility.

Case Studies

  • Hydrogel Applications : A study demonstrated that Fmoc-Phe-OH-based hydrogels could encapsulate bovine chondrocytes, promoting their proliferation and maintaining their phenotype in both 2D and 3D cultures. This highlights the potential use of such hydrogels in tissue engineering applications .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of synthetic peptides derived from lactoferricin, which includes phenylalanine residues. These peptides exhibited significant antibacterial effects against various pathogens, suggesting that modifications using Fmoc-Phe-OH could enhance therapeutic efficacy .

Research Findings

Recent studies have explored the effects of deuteration on the pharmacokinetics of pharmaceuticals incorporating this compound. It was found that substituting hydrogen with deuterium can alter metabolic rates, potentially leading to improved drug stability and efficacy .

Furthermore, molecular dynamics simulations have indicated that the self-assembled structures formed by Fmoc-based peptides can encapsulate oxygen molecules, suggesting applications in oxygen-sensitive environments .

Q & A

Basic Research Questions

Q. How can Fmoc-Phe-OH-<sup>13</sup>C be synthesized with high isotopic incorporation efficiency?

  • Methodology : The synthesis typically involves introducing the <sup>13</sup>C isotope at the carboxylic acid or α-carbon position. A common approach is using <sup>13</sup>C-labeled precursors (e.g., <sup>13</sup>C-sodium bicarbonate) during the Fmoc-protection step. Reaction conditions (pH, temperature, and reaction time) must be optimized to minimize isotopic dilution. Post-synthesis, purity is verified via <sup>13</sup>C NMR (to confirm isotopic incorporation) and HPLC (to assess chemical purity ≥98%) .
  • Critical Step : Ensure the absence of unlabeled carbon sources during synthesis, as trace impurities can reduce isotopic enrichment.

Q. What analytical techniques are most suitable for characterizing Fmoc-Phe-OH-<sup>13</sup>C?

  • Recommended Methods :

  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (expected m/z: 388.43 for unlabeled; +1 Da for <sup>13</sup>C).
  • <sup>13</sup>C NMR : Peaks at ~172 ppm (carboxylic acid) and ~55 ppm (α-carbon) confirm isotopic labeling .
  • HPLC : Use a C18 column with UV detection at 265 nm (Fmoc group absorption) to assess purity.

Q. How does isotopic labeling impact the solubility and stability of Fmoc-Phe-OH-<sup>13</sup>C in peptide synthesis?

  • Key Considerations : The <sup>13</sup>C label does not significantly alter solubility or stability compared to the unlabeled compound. However, storage conditions (dry, −20°C under argon) are critical to prevent degradation. Pre-dissolve in DMF or DMSO for solid-phase peptide synthesis (SPPS) to ensure compatibility with resin-based protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in <sup>13</sup>C NMR data when tracking Fmoc-Phe-OH-<sup>13</sup>C in metabolic studies?

  • Troubleshooting :

  • Signal Overlap : Use 2D NMR (HSQC) to distinguish labeled carbons from natural-abundance <sup>13</sup>C in adjacent residues.
  • Quantitative Analysis : Integrate peak areas and compare with internal standards (e.g., <sup>13</sup>C-glucose) to normalize data. Contradictions may arise from incomplete labeling or metabolic scrambling; validate via MS/MS fragmentation .
    • Case Study : A 2022 study reported discrepancies in <sup>13</sup>C incorporation rates due to residual unlabeled Phe in growth media. Rigorous purification of media components resolved the issue .

Q. What strategies optimize the use of Fmoc-Phe-OH-<sup>13</sup>C in peptide-based tracer studies for kinetic modeling?

  • Experimental Design :

  • Dose-Response Calibration : Titrate labeled vs. unlabeled Fmoc-Phe-OH in model peptides (e.g., angiotensin II analogs) to establish linear detection ranges.
  • Time-Resolved MS : Track isotopic dilution over time to calculate turnover rates. Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) protocols for in vivo applications .
    • Data Interpretation : Apply compartmental modeling software (e.g., SAAM II) to account for isotopic exchange in dynamic systems .

Q. How do side-chain modifications (e.g., fluorination) affect the isotopic purity of Fmoc-Phe-OH-<sup>13</sup>C derivatives?

  • Synthetic Challenges : Introducing groups like 4-Fluorine (as in Fmoc-Phe(4-F)-OH-<sup>13</sup>C) can alter reaction kinetics. Monitor isotopic purity via isotope ratio MS (IRMS) after each synthetic step.
  • Example : A 2024 study found that electrophilic fluorination reduced <sup>13</sup>C enrichment by 12% due to competing side reactions. Mitigation involved using milder fluorinating agents (e.g., Selectfluor™ at 0°C) .

Data Presentation Guidelines

Q. What are the best practices for presenting isotopic labeling data in publications?

  • Tables : Include columns for observed m/z, theoretical m/z, and isotopic enrichment (%) (see example below).
  • Figures : Use color-coded <sup>13</sup>C NMR spectra overlays to highlight labeled positions. Avoid cluttering with excessive structures; prioritize clarity .

ParameterFmoc-Phe-OHFmoc-Phe-OH-<sup>13</sup>C
Theoretical m/z387.43388.43
Observed m/z387.44388.45
Isotopic EnrichmentN/A98.7%

Table 1. Representative MS data for Fmoc-Phe-OH-<sup>13</sup>C .

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